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Compound of Interest

Compound Name: gTPA2-OMe

Cat. No.: B15537888

An In-depth Technical Guide to gTPA2-OMe: A Triazine-Based Hole Transport Material for Perovskite Solar Cells

Introduction

gTPA2-OMe is a specialized organic semiconductor that serves as a hole transport material (HTM) in the fabrication
of high-performance perovskite solar cells (PSCs). Its molecular design, centered around a 1,3,5-triazine core, is
engineered to facilitate efficient extraction and transport of positive charge carriers (holes) from the perovskite
absorber layer to the electrode, a critical function for achieving high power conversion efficiencies. The "OMe" suffix in
its name signifies the presence of methoxy groups, which are common substituents in HTMs, known to influence the
material's electronic properties and solubility. This guide provides a comprehensive overview of the chemical
structure, properties, and application of gTPA2-OMe in the context of perovskite solar cell research and development.

Chemical Structure

The chemical structure of gTPA2-OMe is defined by a central triazine ring functionalized with substituted phenylamine
groups. Based on the available information, the systematic IUPAC name for gTPA2-OMe is N2,N4-bis(3,5-
dimethylphenyl)-N6-(4-(bis(4-methoxyphenyl)amino)phenyl)-1,3,5-triazine-2,4,6-triamine.

The key structural features include:

o A 1,3,5-triazine core: This electron-deficient nitrogen-containing heterocycle forms the central scaffold of the
molecule.

« Di-methylphenyl amine substituents: These groups are attached at the 2 and 4 positions of the triazine ring.

« Atriphenylamine derivative at the 6-position: This moiety is further functionalized with two methoxy groups, which
play a crucial role in modulating the material's HOMO (Highest Occupied Molecular Orbital) energy level for
favorable alignment with the perovskite layer.

Molecular Formula: C32H33N702

SMILES
String:CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)NC)C
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Physicochemical and Electronic Properties

The properties of gTPA2-OMe are tailored for its role as an efficient HTM. While specific experimental data for this
exact compound is not widely published, the properties can be inferred from studies on structurally similar triazine-
based HTMs. The following table summarizes the expected range of key properties.

Significance in Perovskite Solar

Property Value/Range cell
ells

) Influences solubility and film formation
Molecular Weight 547.65 g/mol )
properties.

Crucial for efficient hole extraction from
the perovskite valence band. Must be

HOMO Energy Level -5.1t0-5.3 eV well-aligned with the perovskite's
valence band energy level (typically
around -5.4 eV).

Should be higher than the perovskite's

conduction band to effectively block
LUMO Energy Level -2.0to-2.2eV )

electron transport, thereby reducing

recombination losses.

A higher hole mobility ensures efficient
- transport of holes to the electrode,
Hole Mobility (uh) 10-%to 103 cmaV-1s1 o _ o
contributing to a higher short-circuit

current (Jsc) and fill factor (FF).

A high glass transition temperature is
- indicative of good thermal stability,
Glass Transition Temp. >100 °C L .
which is essential for the long-term

operational stability of the solar cell.

Enables solution-based processing for
Solubil Soluble in common organic solvents the deposition of the hole transport
olubility o )
(e.g., chlorobenzene, toluene) layer, which is a cost-effective

fabrication method.

Synthesis Protocol

The synthesis of gTPA2-OMe, like other substituted triazines, would typically proceed through a sequential
nucleophilic aromatic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A plausible
synthetic route is outlined below.

Materials:

¢ Cyanuric chloride
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3,5-Dimethylaniline

4-(Bis(4-methoxyphenyl)amino)aniline

* Asuitable base (e.g., Diisopropylethylamine - DIPEA)

« An appropriate solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
Procedure:

« First Substitution: Cyanuric chloride is dissolved in the chosen solvent and cooled in an ice bath. One equivalent of
3,5-dimethylaniline and one equivalent of the base are added dropwise. The reaction is stirred at low temperature
and then allowed to warm to room temperature to yield the monosubstituted product.

¢ Second Substitution: A second equivalent of 3,5-dimethylaniline and the base are added to the reaction mixture,
which is then heated to a moderate temperature (e.g., 40-50 °C) to facilitate the second substitution, yielding the
disubstituted intermediate.

o Third Substitution: The final amine, 4-(bis(4-methoxyphenyl)amino)aniline, and a third equivalent of the base are
added. The reaction mixture is then refluxed to drive the final substitution to completion.

« Purification: The crude product is purified by column chromatography to yield the final gTPA2-OMe product.

The following diagram illustrates the general synthetic workflow:
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Synthesis Workflow of gTPA2-OMe
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Heat
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+ 4-(Bis(4-methoxyphenyl)amino)aniline
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Crude gTPA2-OMe

[Column Chromatographa
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A representative synthetic workflow for gTPA2-OMe.
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Experimental Protocol for Application in Perovskite Solar Cells

The following is a typical experimental protocol for the deposition of the gTPA2-OMe hole transport layer and the
fabrication of a standard n-i-p perovskite solar cell.

Materials and Substrates:

FTO-coated glass substrates

Electron transport layer (ETL) materials (e.g., SnOz, TiOz2)

Perovskite precursor solution (e.g., a mixture of FAI, Pblz, MABr, and PbBrz in DMF:DMSO)

gTPA2-OMe HTL solution: gTPA2-OMe dissolved in a solvent like chlorobenzene, often with additives such as
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and

performance.
« Metal for top electrode (e.g., Gold - Au, or Silver - Ag)

Device Fabrication Procedure:

Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned by ultrasonication in detergent,
deionized water, acetone, and isopropanol, and then treated with UV-Ozone.

o ETL Deposition: An electron transport layer (e.g., a compact layer of SnOz2) is deposited onto the FTO substrate, for
instance, by spin-coating, followed by annealing.

o Perovskite Layer Deposition: The perovskite active layer is deposited on top of the ETL, typically via a one-step
spin-coating method in a nitrogen-filled glovebox, followed by thermal annealing.

e HTL Deposition: The gTPA2-OMe HTL solution is spin-coated onto the perovskite layer. The spinning speed and
time are optimized to achieve the desired layer thickness.

« Top Electrode Deposition: Finally, a metal top electrode (e.g., 80-100 nm of gold) is deposited by thermal
evaporation through a shadow mask to define the active area of the solar cell.

The workflow for device fabrication is depicted below:
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Perovskite Solar Cell Fabrication Workflow

1. FTO Substrate
Cleaning
2. ETL Deposition
(e.g., SnO2)

3. Perovskite Layer
Deposition
4. gTPA2-OMe HTL
Deposition
5. Top Electrode
Deposition (e.g., Au)

:
( )
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Workflow for fabricating a perovskite solar cell with gTPA2-OMe.

Role in Perovskite Solar Cell and Energy Level Alignment

In a perovskite solar cell, gTPA2-OMe forms a crucial interface with the perovskite layer. Its primary functions are:

« Efficient Hole Extraction: The HOMO level of gTPA2-OMe is designed to be slightly higher than the valence band
maximum of the perovskite, creating a favorable energy cascade for the transfer of photogenerated holes.

« Electron Blocking: The LUMO level of gTPA2-OMe is significantly higher than the conduction band minimum of the
perovskite, creating an energetic barrier that prevents electrons from reaching the anode, thus minimizing charge

recombination.

« Interfacial Passivation: The HTM can passivate defects at the perovskite surface, reducing non-radiative
recombination and improving the open-circuit voltage (Voc) of the device.
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« Protection of the Perovskite Layer: The hydrophobic nature of many organic HTMs can provide a degree of

protection to the underlying perovskite layer from moisture ingress.

The energy level alignment in a typical perovskite solar cell employing gTPA2-OMe is illustrated in the following

diagram:

Conclusion

gTPA2-OMe represents a class of promising hole transport materials for perovskite solar cells, characterized by a
robust triazine core and tunable electronic properties through peripheral functionalization. Its favorable energy level

Energy Level Diagram of a Perovskite Solar Cell
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Energy level alignment in a PSC with gTPA2-OMe.

alignment, good hole mobility, and potential for cost-effective synthesis make it a compelling alternative to more

established HTMs. Further research and optimization of devices incorporating gTPA2-OMe and similar triazine-based

materials will be crucial in advancing the commercial viability and long-term stability of perovskite photovoltaic

technology.

» To cite this document: BenchChem. [gTPA2-OMe chemical structure and properties]. BenchChem, [2025]. [Online

PDF]. Available at: [https://www.benchchem.com/product/b15537888#gtpa2-ome-chemical-structure-and-
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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